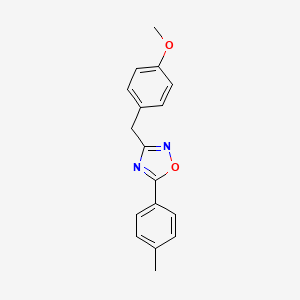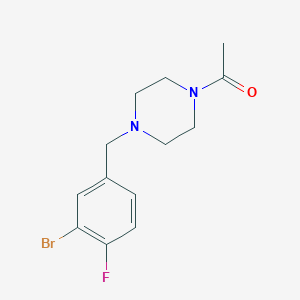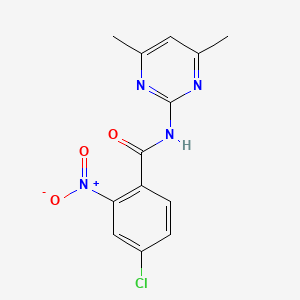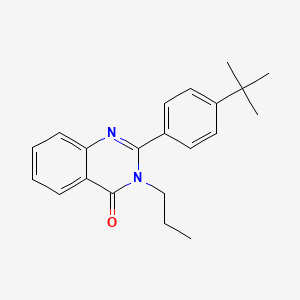
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole (MOB-MDP-OXD) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. MOB-MDP-OXD is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring that contains two nitrogen atoms and one oxygen atom. The compound has shown promising results in various scientific studies, and its synthesis method has been extensively studied.
作用機序
The mechanism of action of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit strong fluorescence properties. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have low cytotoxicity, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its low cytotoxicity, strong fluorescence properties, and potential applications in various scientific fields. However, the limitations of using 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, including its further development as an anticancer agent, antibacterial and antifungal agent, and fluorescent material. Additionally, future studies could focus on improving the solubility of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in water and exploring its potential as a sensor for various analytes. Furthermore, the synthesis of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole analogs could be explored to enhance its biological and chemical properties.
合成法
The synthesis of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through different methods, including the reaction of 4-methoxybenzyl hydrazine and 4-methylphenylglyoxal in the presence of acetic acid and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. The purity of the final product can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown promising results as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use as an antibacterial and antifungal agent.
In materials science, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown potential as a fluorescent material, with studies showing that it exhibits strong fluorescence properties. Moreover, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use as a sensor for various analytes, including metal ions and biomolecules.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-7-14(8-4-12)17-18-16(19-21-17)11-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZJIWYUISZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)

![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)